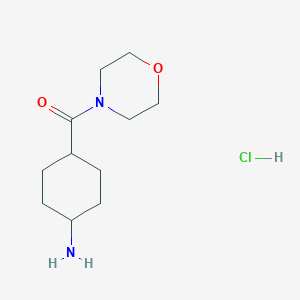
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone
Cat. No. B8431789
M. Wt: 248.75 g/mol
InChI Key: WLBQSHVQRWUWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08268840B2
Procedure details


HCl (2 M aq, 150 mL) was added to a suspension of [4-(morpholine-4-carbonyl)-cyclohexyl]-carbamic acid tert-butyl ester (5.8 g) in MeOH, and the resulting mixture was stirred at RT overnight. The reaction mixture was evaporated under reduced pressure, the oily residue was taken up in EtOAc, and the resulting mixture was sonicated. The solid formed was collected by filtration and dried under reduced pressure to afford 5.2 g of (4-amino-cyclo-hexyl)-morpholin-4-yl-methanone hydrochloride.

Name
[4-(morpholine-4-carbonyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[O:16])[CH2:11][CH2:10]1)(C)(C)C>CO>[ClH:1].[NH2:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)=[O:16])[CH2:11][CH2:10]1 |f:3.4|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was sonicated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC1CCC(CC1)C(=O)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
